molecular formula C6H12ClF2N B2733472 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride CAS No. 1803590-31-9

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B2733472
CAS No.: 1803590-31-9
M. Wt: 171.62
InChI Key: PSSPZPOXMCQPBB-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with difluoroacetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of cyclobutyl and difluoroethanamine groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-cyclobutyl-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)5-2-1-3-5;/h5H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPZPOXMCQPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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